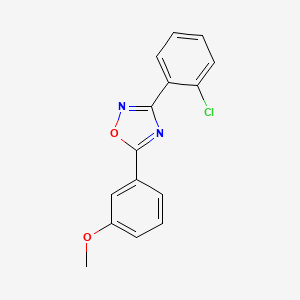![molecular formula C22H22O5 B4972163 ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol as the starting material.
Esterification Reaction: The hydroxyl group of the starting material is esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle reactive intermediates and byproducts.
化学反应分析
Types of Reactions: Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Various derivatives with different functional groups.
科学研究应用
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound exhibits biological activities, such as anti-inflammatory and antioxidant properties, making it useful in studying biological pathways and mechanisms.
Medicine: Its potential anticancer properties are being explored in drug development for cancer treatment.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism by which ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways related to inflammation and oxidative stress, leading to its biological effects.
相似化合物的比较
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: Similar structure with a chlorine substituent instead of an ethyl group.
Ethyl 2-[(6-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: Similar structure with a methyl substituent instead of an ethyl group.
Uniqueness: Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific ethyl substituent, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
属性
IUPAC Name |
ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-15-11-18-17(16-9-7-6-8-10-16)12-21(23)27-20(18)13-19(15)26-14(3)22(24)25-5-2/h6-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNSFXCQWVHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-prop-2-enylbenzene](/img/structure/B4972086.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4972089.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
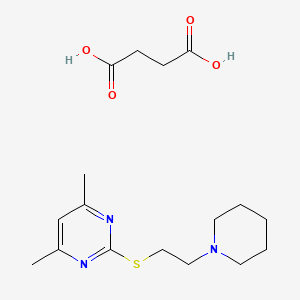
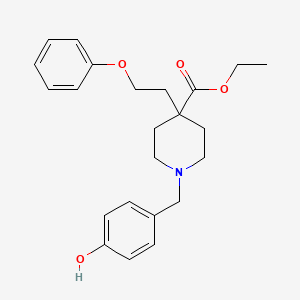


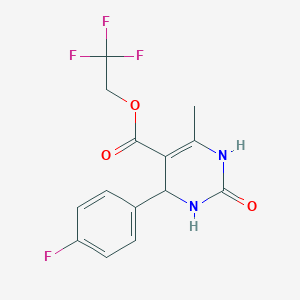
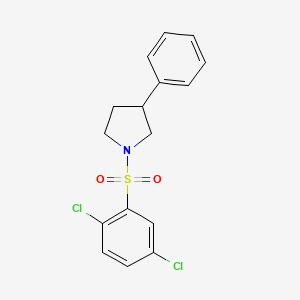
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
![N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)

![N'-[(2-chlorophenyl)methyl]-N-ethyloxamide](/img/structure/B4972171.png)
